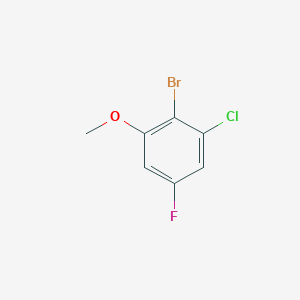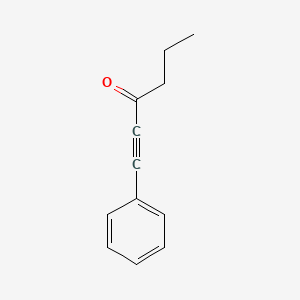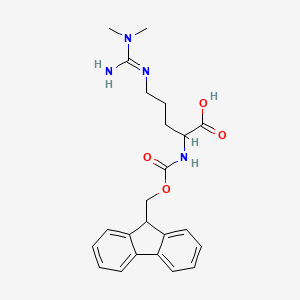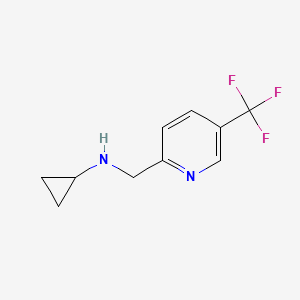![molecular formula C14H17F3N2O2 B12815827 Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]Imidazol-2-yl)pentanoate](/img/structure/B12815827.png)
Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]Imidazol-2-yl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a dihydrobenzimidazole ring, which is further connected to a pentanoate ester. The unique structure of this compound imparts specific chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate typically involves a multi-step process:
Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. This reaction forms the benzimidazole core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves the esterification of the resulting benzimidazole derivative with pentanoic acid or its derivative in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole ring or the ester moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(2-chloromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate
- Methyl 5-(2-methyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate
- Methyl 5-(2-(difluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate
Uniqueness
Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H17F3N2O2 |
|---|---|
Peso molecular |
302.29 g/mol |
Nombre IUPAC |
methyl 5-[2-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-yl]pentanoate |
InChI |
InChI=1S/C14H17F3N2O2/c1-21-12(20)8-4-5-9-13(14(15,16)17)18-10-6-2-3-7-11(10)19-13/h2-3,6-7,18-19H,4-5,8-9H2,1H3 |
Clave InChI |
RIZWJYSYBNAVLA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCC1(NC2=CC=CC=C2N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one](/img/structure/B12815780.png)
![4-Chloro-7-methyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B12815787.png)


![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B12815818.png)
![[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine](/img/structure/B12815820.png)

![(3S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12815840.png)
![7-Bromo-3-chlorobenzo[b]thiophene](/img/structure/B12815847.png)


